

Spectroscopic Analysis of 5-Iodovanillin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodovanillin**

Cat. No.: **B1580916**

[Get Quote](#)

This in-depth guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for **5-iodovanillin**. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through spectroscopic analysis.

Introduction to 5-Iodovanillin

5-Iodovanillin is a derivative of vanillin, a major component of natural vanilla extract. The introduction of an iodine atom to the aromatic ring significantly alters its electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and purity assessment of **5-iodovanillin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the ^1H and ^{13}C NMR data for **5-iodovanillin**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

^1H NMR Spectral Data

The ^1H NMR spectrum of **5-iodovanillin** reveals distinct signals corresponding to the aldehydic, aromatic, methoxy, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
Aldehyde (-CHO)	9.76	Singlet	-	1H
Aromatic (H-6)	7.89	Doublet	1.7	1H
Aromatic (H-2)	7.42	Doublet	1.7	1H
Methoxy (-OCH ₃)	3.91	Singlet	-	3H
Hydroxyl (-OH)	~10.4 (broad)	Singlet	-	1H

Table 1: ¹H NMR Data for **5-Iodovanillin** in DMSO-d₆.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **5-iodovanillin** molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Aldehyde)	191.0
C-4 (Ar-OH)	152.4
C-3 (Ar-OCH ₃)	150.6
C-6 (Ar-H)	134.0
C-1 (Ar-CHO)	131.6
C-2 (Ar-H)	116.1
C-5 (Ar-I)	87.0
-OCH ₃	59.8

Table 2: ¹³C NMR Data for **5-Iodovanillin** in DMSO-d₆.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-iodovanillin** shows characteristic absorption bands for its hydroxyl, aldehyde, and aromatic functionalities.

Functional Group	Vibrational Mode	Absorption Frequency (cm ⁻¹)
O-H (hydroxyl)	Stretching	3236 (broad)
C=O (aldehyde)	Stretching	1685
C-H (aromatic)	Stretching	~3000-3100
C=C (aromatic)	Stretching	~1500-1600
C-O (methoxy)	Stretching	~1200-1300

Table 3: Key IR Absorption Bands for **5-iodovanillin**.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of **5-iodovanillin**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-iodovanillin**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

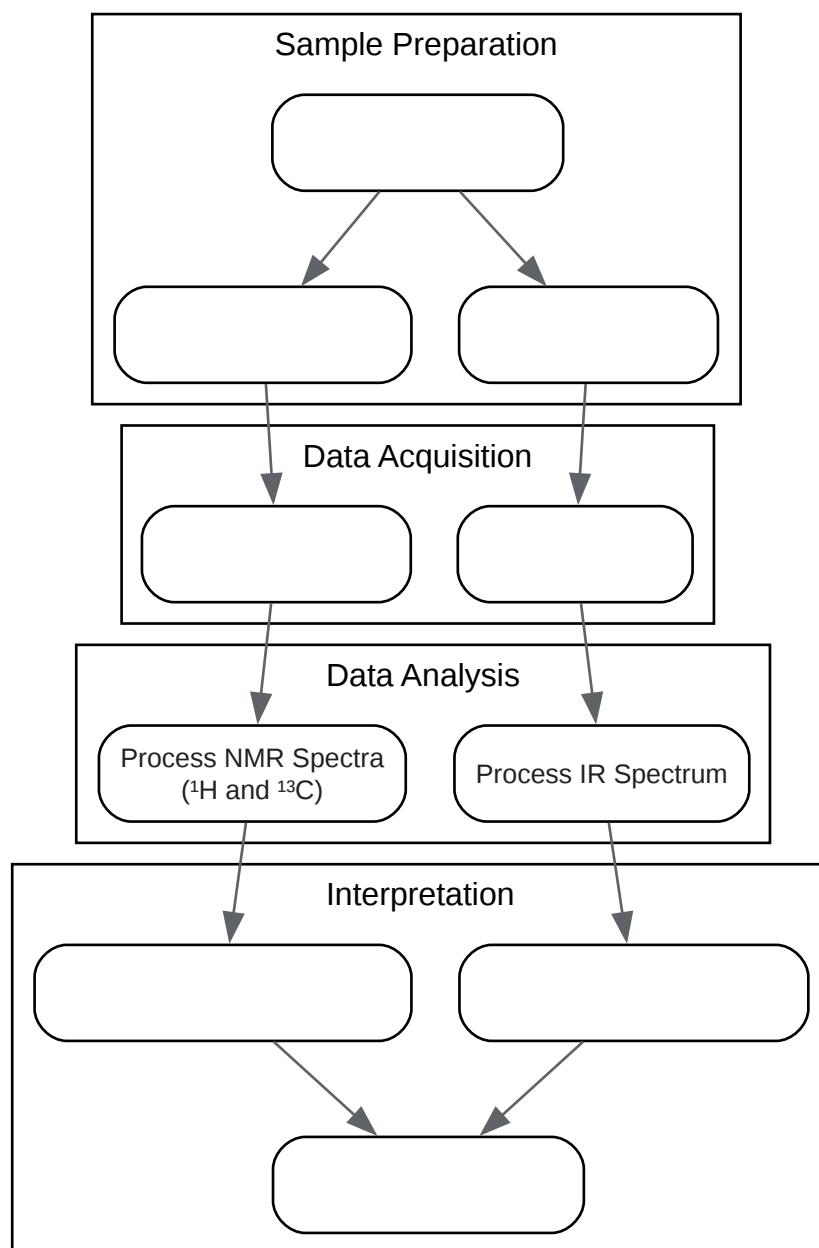
- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR:

- Observe frequency: As per the instrument's magnetic field strength.
- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 8-16.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR:
 - Observe frequency: As per the instrument's magnetic field strength.
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Reference: DMSO-d₆ solvent peak at 39.52 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **5-iodovanillin** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet-forming die.
- Press the powder under high pressure to form a transparent or translucent pellet.


Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.

- Acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-iodovanillin**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for spectroscopic analysis of **5-iodovanillin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Iodovanillin(5438-36-8) 1H NMR spectrum [chemicalbook.com]
- 2. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved This is a 13C NMR Spectrum (DMSO) of 5-iodovanillin. | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Iodovanillin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580916#5-iodovanillin-nmr-and-ir-spectroscopy-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com